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tetrafluoroborate

CAS No.: 12107-76-5

Cat. No.: B080701 Get Quote

Executive Summary & Strategic Rationale
Di-N-butylammonium tetrafluoroborate (CAS: 12107-76-5) is a protic ionic salt exhibiting

plastic crystal behavior. Its utility in barocaloric cooling stems from large entropy changes (

) associated with order-disorder transitions near 268 K and 284 K.

Why Quantum Calculations? Experimental techniques (XRD, DSC) capture the macroscopic

thermodynamics, but fail to resolve the microscopic origin of the entropy change.[1] Quantum

chemical calculations are required to:

Quantify H-bond Strength: Determine the stabilization energy of the N-H...F interaction which

"locks" the low-temperature phase.[1]

Map Rotational Barriers: Calculate the energy barrier for the butyl chain rotation responsible

for the high-temperature disordered phase.

Assign Vibrational Modes: Deconvolute broad IR bands in the 2800–3200 cm

region associated with N-H stretching.
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The "Ground Truth" Input
Do not build the molecule from scratch.[1] The validity of your calculation depends on starting

from the experimental crystallographic density.[1]

Source: Cambridge Crystallographic Data Centre (CCDC).

Target Phase: Phase IV (Ordered, Low-T).

CCDC Code:2213758 (as reported by García-Ben et al., 2023).[1]

Periodic Boundary Conditions (PBC) Setup
For solid-state phase modeling, isolated gas-phase calculations are insufficient due to the

strong Madelung potential field in the crystal lattice.[1]

Parameter Setting Rationale

Software
VASP / CASTEP / Quantum

ESPRESSO

Plane-wave codes handle

periodic lattices better than

Gaussian-basis codes.

Functional PBE-D3(BJ) or r2SCAN-D3

Dispersion correction (D3) is

critical for capturing van der

Waals forces between butyl

chains.

Cutoff Energy 520 eV (min)

Required to converge the

stress tensor for accurate cell

volume relaxation.

K-Points (Monkhorst-Pack)

Sufficient for the large unit cell

of [DBA][BF

] to sample the Brillouin zone.

Optimization Protocol[1]
Fix Unit Cell: Optimize atomic positions only (ISIF=2 in VASP) to relieve local strain without

collapsing the experimental lattice.
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Full Relaxation: Release cell shape and volume (ISIF=3).

Validation Check: If the calculated volume deviates >3-5% from experimental XRD data at

100 K, the dispersion correction is likely insufficient.[1] Switch to a many-body dispersion

(MBD) method.

Electronic Structure & Interaction Analysis
Once the geometry is minimized, we analyze the non-covalent interactions that govern the

phase transition.[1]

Hydrogen Bond Topology (AIM Analysis)
The N-H...F interaction is the "anchor" preventing rotation.[1] Use Atoms in Molecules (AIM)

theory to quantify this.

Metric: Electron density (

) and Laplacian (

) at the Bond Critical Point (BCP).

Target: A

value between 0.01 – 0.04 a.u. confirms a moderate H-bond.[1]

Software: Multiwfn (post-processing the wavefunction).

Natural Bond Orbital (NBO) Analysis
To understand the charge transfer stabilizing the cation-anion pair:

Donor: Lone pair on Fluorine (

).

Acceptor: Antibonding orbital of N-H (

).
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Energy (

): A value > 5 kcal/mol indicates a strong hyperconjugative interaction, explaining the high
enthalpy of the phase transition.

Modeling the Phase Transition (Dynamics)
The core utility of [DBA][BF

] is its plasticity. Static DFT cannot capture this. You must use Ab Initio Molecular Dynamics
(AIMD).[2]

AIMD Simulation Protocol[1]
Ensemble: NVT (Canonical) – Volume fixed to the experimental high-T phase (Phase I).

Thermostat: Nosé-Hoover.

Temperature Ramp:

Equilibrate at 100 K (Ordered).[1]

Ramp to 300 K (Disordered).

Time Step: 0.5 fs (Critical for capturing fast H-bond fluctuations).

Duration: > 10 ps production run.

Output Analysis: Calculate the Rotational Autocorrelation Function (RACF) of the butyl chains.

A rapid decay in RACF at 300 K confirms the onset of the plastic phase (rotational freedom).

Vibrational Spectroscopy Validation
To validate the model against experimental IR/Raman data:

Phonon Calculation: Perform a Density Functional Perturbation Theory (DFPT) calculation at

the

-point.
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Frequency Scaling: Apply a scaling factor (typically 0.98 for PBE) to correct for

anharmonicity.

Spectral Fingerprint:

3200–3400 cm

: Free N-H stretches (should be absent/weak in solid state).

2800–3000 cm

: Red-shifted H-bonded N-H stretches.

< 500 cm

: Lattice modes (cation-anion librations).

Visualization of Workflows
Diagram 1: Computational Characterization Workflow
This diagram illustrates the step-by-step logic from raw crystallographic data to final property

prediction.[1]
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Caption: Workflow for converting raw crystallographic data into validated static and dynamic

quantum mechanical properties.

Diagram 2: Mechanism of Barocaloric Effect in [DBA][BF
]
This diagram visualizes the microscopic mechanism that the calculations aim to quantify.
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Caption: The cyclic order-disorder transition driving the barocaloric effect, which DFT models

must replicate.

Data Summary Tables
Table 1: Key Simulation Parameters for [DBA][BF ]

Parameter Category
Recommended
Value/Method

Notes

Electronic Exchange
GGA (PBE) or Meta-GGA

(r2SCAN)

Hybrids (B3LYP) are too costly

for unit cells of this size.

Dispersion Correction
DFT-D3(BJ) or Tkatchenko-

Scheffler

Essential for alkyl chain

interactions.

Basis Set (Gaussian) def2-TZVP
If using Gaussian/ORCA for

cluster models.

Plane Wave Cutoff 520 eV
If using VASP/CASTEP for

periodic solids.[1]

SCF Convergence eV
Tight convergence needed for

phonon frequencies.

Table 2: Target Experimental Benchmarks for Validation
Use these values to accept or reject your computational model.
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Property
Experimental Value
(Approx.)

Source

Phase Transition ~268 K García-Ben et al. (2023)

Phase Transition ~284 K García-Ben et al. (2023)

Lattice System (Low T) Monoclinic / Triclinic (Ordered) CCDC 2213758

IR N-H Stretch
2800–3000 cm

(Broad)
Red-shifted due to H-bonding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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